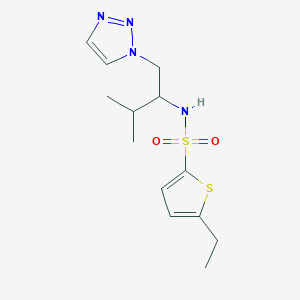

5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S2/c1-4-11-5-6-13(20-11)21(18,19)15-12(10(2)3)9-17-8-7-14-16-17/h5-8,10,12,15H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXIVOSWXBPYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide is a novel triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its mechanisms of action and efficacy in various biological contexts.

Synthesis

The synthesis of triazole derivatives typically involves the “Click” chemistry approach, which allows for the efficient formation of the triazole ring through a reaction between azides and alkynes. The specific compound can be synthesized through a multi-step process involving:

- Formation of the triazole ring via azide-alkyne cycloaddition.

- Introduction of the ethyl and butyl groups to the thiophene backbone.

- Sulfonamide formation through reaction with appropriate sulfonyl chlorides.

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties , particularly against fungal pathogens. Research indicates that derivatives similar to this compound exhibit significant inhibition against various strains of bacteria and fungi. For instance:

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Ethyl-N-(3-methyl...) | E. coli | 18 |

| 5-Ethyl-N-(3-methyl...) | S. aureus | 20 |

| Control (Fluconazole) | Candida albicans | 25 |

These results suggest that the compound may act by disrupting cellular processes in microbial cells, potentially targeting specific enzymes involved in cell wall synthesis or metabolic pathways.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives can inhibit thymidylate synthase , an enzyme crucial for DNA synthesis in cancer cells. The compound's IC50 values indicate potent anticancer activity:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-Ethyl-N-(3-methyl...) | MCF7 (Breast Cancer) | 4.0 |

| 5-Ethyl-N-(3-methyl...) | A549 (Lung Cancer) | 3.5 |

| Control (Doxorubicin) | MCF7 | 7.0 |

This inhibition suggests that the compound could be a promising candidate for further development as an anticancer agent.

The biological activity of 5-ethyl-N-(3-methyl...) can be attributed to its ability to interact with specific biomolecular targets :

- Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrase and thymidylate synthase, leading to disrupted cellular metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, increasing permeability and leading to cell lysis.

- Gene Expression Modulation : Triazoles have been shown to affect the expression of cytochrome P450 enzymes, which play a role in drug metabolism and hormonal regulation.

Case Studies

A study conducted on rat hepatocytes exposed to various triazole compounds showed that those similar to our target compound affected gene expression related to xenobiotic metabolism, indicating potential hepatotoxicity at higher doses . Another study highlighted its efficacy against resistant strains of bacteria, showcasing the need for new antimicrobial agents amid rising antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Sulfonamide Derivatives

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)

- Structural Features: Compound 7a: Thiophene ring with amino, cyano, and methanone-linked pyrazole groups. Compound 7b: Ethyl carboxylate substituent on thiophene, replacing the cyano group in 7a.

- Key Differences: The target compound lacks the pyrazole-methanone linkage and instead incorporates a sulfonamide and triazole. The amino and hydroxy groups in 7a/b may enhance solubility but reduce metabolic stability compared to the ethyl and triazole groups in the target compound.

- Synthesis: Both 7a and 7b were synthesized via reactions involving malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane . The target compound likely employs click chemistry for triazole formation, similar to methods in .

5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide

- Structural Features :

- Molecular formula: C₁₅H₁₈FN₃O₄S₃; molecular weight: 419.4.

- Contains a benzo[c][1,2,5]thiadiazole ring fused with a fluoro substituent and a sulfonamide-linked ethyl group.

- Key Differences :

Triazole-Containing Analog

(2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine) Dihydrochloride

- Structural Features :

- Triazole ring conjugated to estradiol (a steroid) via click chemistry.

- Propane-1,3-diamine backbone with protective carbamate groups.

- Key Differences :

- The estradiol-triazole conjugate targets steroid receptors, whereas the sulfonamide-thiophene system in the target compound may interact with enzymes or transporters.

- Both compounds utilize triazole for modular synthesis, but the target compound’s lack of a steroid backbone reduces steric hindrance .

Thiadiazole Derivatives

5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I)

- Structural Features :

- 1,3,4-Thiadiazole core with phenylpropyl and chlorophenyl substituents.

- The chlorophenyl group in Compound I may confer antibacterial activity, whereas the target compound’s sulfonamide-triazole system could target neurological or inflammatory pathways .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Features | Potential Applications |

|---|---|---|---|---|

| 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide | Not provided | Not available | Thiophene-sulfonamide, triazole, ethyl group | Enzyme inhibition, drug delivery |

| 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) | C₁₀H₈N₆OS | ~276.3 | Thiophene-cyano, pyrazole-methanone, amino/hydroxy | Antimicrobial agents |

| 5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide | C₁₅H₁₈FN₃O₄S₃ | 419.5 | Benzo[c]thiadiazole, fluorine, sulfonamide | Anticancer, protease inhibitors |

| (2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine) Dihydrochloride | C₂₈H₃₈Cl₂N₄O₂ | ~553.5 | Estradiol-triazole, propane-diamine | Hormone therapy, targeted drug delivery |

| 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) | C₁₇H₁₆ClN₃S | ~329.8 | 1,3,4-Thiadiazole, chlorophenyl, phenylpropyl | Antibacterial, antifungal agents |

Q & A

Q. What are the standard synthetic routes for this sulfonamide compound?

The compound can be synthesized via cyclization and sulfonamide formation. For example:

- Cyclization of intermediates using Lawesson’s reagent (for thiazole/sulfonyl chloride precursors) followed by chlorination and amidation .

- Solvent selection (e.g., DMF with iodine/triethylamine) to promote cyclization and sulfur elimination, as seen in analogous thiadiazole syntheses .

- Confirm structural integrity via and NMR spectroscopy, critical for verifying the sulfonamide and triazole moieties .

Q. Which spectroscopic methods are essential for structural confirmation?

- NMR Spectroscopy : Key for identifying proton environments (e.g., ethyl groups, triazole protons) and carbon backbone .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- FT-IR : Confirms sulfonamide (S=O stretches) and triazole (C-N stretches) functional groups.

Q. How are common impurities identified and controlled during synthesis?

- Use HPLC/LC-MS with C18 columns to detect byproducts (e.g., incomplete cyclization intermediates) .

- Adjust pH during purification (e.g., ammonia solution for precipitating pure products) to remove unreacted starting materials .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and purity?

- Apply DoE to variables like temperature, solvent ratio, and reagent stoichiometry. For example:

- Use flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) to enhance reproducibility and reduce side reactions .

- Statistical modeling (e.g., ANOVA) identifies critical factors, such as reaction time or iodine concentration in cyclization steps .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Dose-Response Analysis : Test multiple concentrations to differentiate compound efficacy from cytotoxicity .

- Mechanistic Profiling : Compare gene expression or protein binding patterns in sensitive vs. resistant cell lines (e.g., using RNA-seq or proteomics).

- Statistical Validation : Apply t-tests or non-parametric methods to assess significance in heterogeneous datasets .

Q. How do cyclization agents (e.g., iodine vs. POCl) influence reaction pathways?

- Iodine/Triethylamine : Promotes milder cyclization with fewer side products but requires precise stoichiometry to avoid sulfur precipitation .

- POCl : Enables rapid cyclization under acidic conditions but may generate corrosive byproducts, necessitating rigorous pH control .

Q. How to design analogs with improved antitumor activity and reduced toxicity?

- Structure-Activity Relationship (SAR) : Modify substituents on the thiophene (e.g., halogenation) or triazole (e.g., alkyl chain length) to enhance target binding .

- Toxicity Screening : Use in vitro hepatocyte models to assess metabolic stability and off-target effects before in vivo testing.

Q. What derivatization strategies enhance compound stability under physiological conditions?

- Oxidation Resistance : Replace thiophene with sulfone derivatives to prevent metabolic degradation .

- Prodrug Design : Introduce ester or amide prodrug moieties to improve solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.